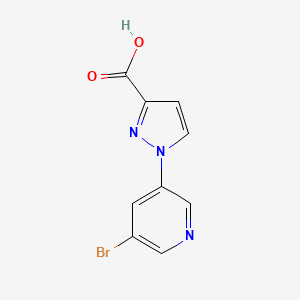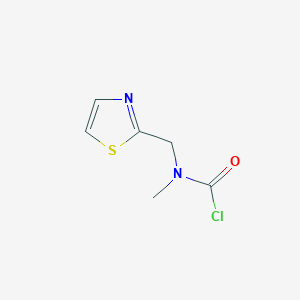
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride is a chemical compound with the molecular formula C6H8ClN2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiazole ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride can be synthesized through the reaction of N-methylamine with 2-thiazolylmethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamic chloride group.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Hydrolysis: In the presence of water, the carbamic chloride group can hydrolyze to form the corresponding carbamate.
Common Reagents and Conditions
Bases: Used in substitution reactions to facilitate the removal of the chloride group.
Oxidizing Agents: Employed in oxidation reactions to modify the thiazole ring.
Water: Acts as a reagent in hydrolysis reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Thiazole Compounds: Resulting from oxidation or reduction reactions.
Carbamates: Produced through hydrolysis.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-thiazolylmethyl)Carbamic chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the thiazole moiety into various compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-thiazolylmethyl)Carbamic chloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The carbamic chloride group can also react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-(4-thiazolylmethyl)Carbamic chloride
- N-methyl-N-(2-thiazolylmethyl)Carbamic chloride
- N-methyl-N-(2,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)methylcarbamic chloride
Uniqueness
This compound is unique due to its specific thiazole substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C6H7ClN2OS |
|---|---|
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
N-methyl-N-(1,3-thiazol-2-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-9(6(7)10)4-5-8-2-3-11-5/h2-3H,4H2,1H3 |
Clave InChI |
QKMDRDNBIYWOND-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=NC=CS1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


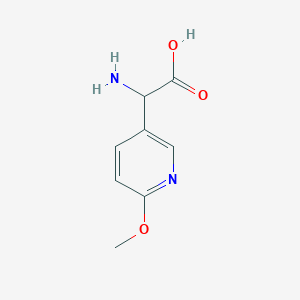



![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
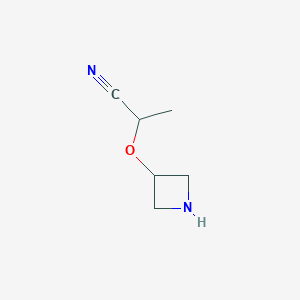



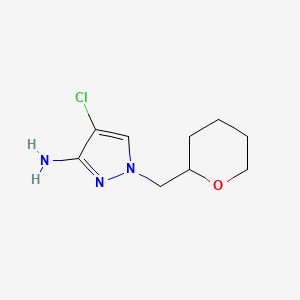
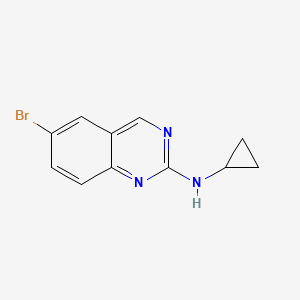
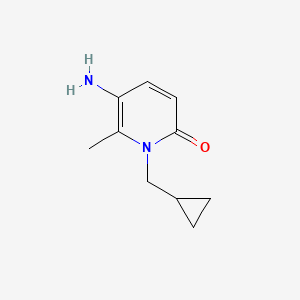
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
